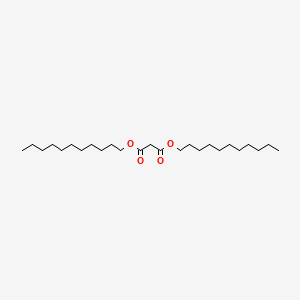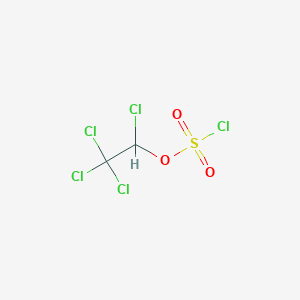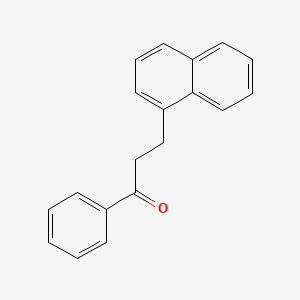![molecular formula C19H18N2O B14360776 3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile CAS No. 94377-97-6](/img/structure/B14360776.png)
3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-methoxybenzyl chloride with phenylacetonitrile in the presence of a base to form an intermediate, which is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents are typical.
Major Products Formed
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)acetonitrile: Similar structure but lacks the additional phenyl and pentanedinitrile groups.
N-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-thieno(2,3-c)pyrazole-5-carboxamide: Another compound with a methoxyphenyl group but different overall structure and properties.
Uniqueness
3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its utility in various fields of research and industry highlight its significance.
Properties
CAS No. |
94377-97-6 |
|---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)-phenylmethyl]pentanedinitrile |
InChI |
InChI=1S/C19H18N2O/c1-22-18-10-6-5-9-17(18)19(15-7-3-2-4-8-15)16(11-13-20)12-14-21/h2-10,16,19H,11-12H2,1H3 |
InChI Key |
GYNHEXINMYVZEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=C2)C(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
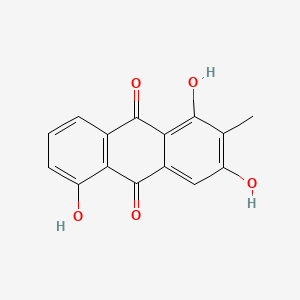
![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
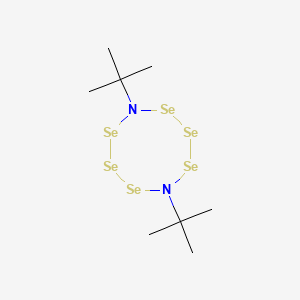
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
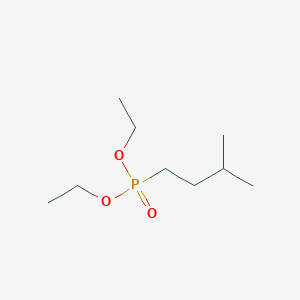
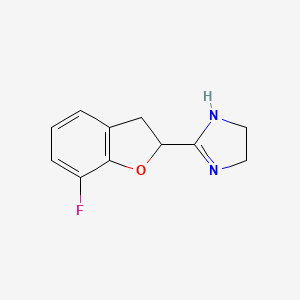
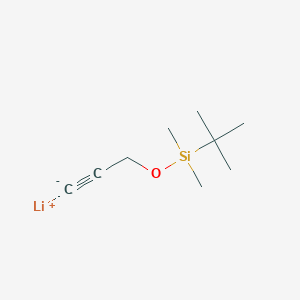
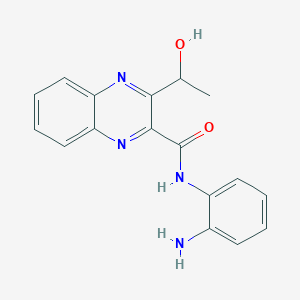
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)

